molecular formula C11H21NO6S B8711651 Trans-tert-butyl 2-(hydroxymethyl)-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

Trans-tert-butyl 2-(hydroxymethyl)-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B8711651
M. Wt: 295.35 g/mol
InChI Key: GBUOWVDRNWNHOE-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-tert-butyl 2-(hydroxymethyl)-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO6S and its molecular weight is 295.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H21NO6S

Molecular Weight

295.35 g/mol

IUPAC Name

tert-butyl (2R,4S)-2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO6S/c1-11(2,3)17-10(14)12-6-9(5-8(12)7-13)18-19(4,15)16/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1

InChI Key

GBUOWVDRNWNHOE-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)OS(=O)(=O)C

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(Methanesulfonyloxy)pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (1.972 g) was dissolved in tetrahydrofuran (40 ml), and lithium borohydride (300 mg) was added thereto. The reaction mixture was stirred at room temperature overnight, additional lithium borohydride (1000 mg) was added, and the mixture was stirred at room temperature for 2 hours. 1 N Hydrochloric acid was added to the reaction solution, and then was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, filtered, and the filtrate was concentrated under reduced pressure to give 1.715 g of the title compound.
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
1000 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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